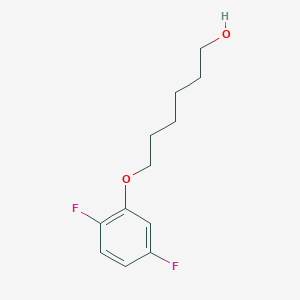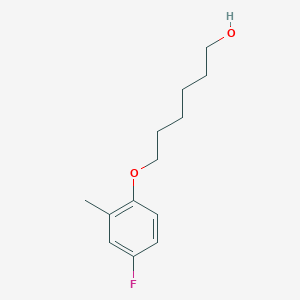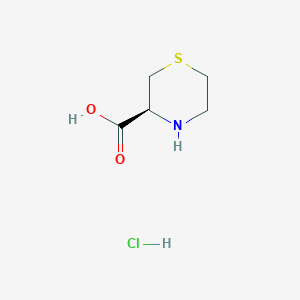![molecular formula C18H18Cl2Pd2 B8015019 chloropalladium(1+);[(E)-prop-1-enyl]benzene](/img/structure/B8015019.png)
chloropalladium(1+);[(E)-prop-1-enyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
chloropalladium(1+);[(E)-prop-1-enyl]benzene is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);[(E)-prop-1-enyl]benzene involves specific reaction conditions and reagents. One common method includes the use of advanced tandem mass spectrometry techniques to identify and characterize the compound . The preparation process often requires precise control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
chloropalladium(1+);[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
科学研究应用
chloropalladium(1+);[(E)-prop-1-enyl]benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is utilized in the production of various industrial products and materials.
作用机制
The mechanism of action of chloropalladium(1+);[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, triggering a series of biochemical reactions. These interactions can influence various cellular processes and pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Similar compounds to chloropalladium(1+);[(E)-prop-1-enyl]benzene include those with comparable chemical structures and properties. Examples include:
Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.
Zoledronic acid: A bisphosphonate used in the treatment of bone diseases.
Uniqueness
This compound stands out due to its unique combination of properties and potential applications. Its specific chemical structure allows it to participate in a variety of reactions and interact with different molecular targets, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
chloropalladium(1+);[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2/b2*6-2+;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNDSSMEIRHSI-LVDNZMOCSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=CC1=CC=CC=C1.[CH2-]C=CC1=CC=CC=C1.Cl[Pd+].Cl[Pd+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH2-]/C=C/C1=CC=CC=C1.[CH2-]/C=C/C1=CC=CC=C1.Cl[Pd+].Cl[Pd+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-](/img/structure/B8014973.png)
![6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B8014974.png)

![7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8015010.png)
![Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8015011.png)




![(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride](/img/structure/B8015046.png)

